molecular formula C9H8N2O B1266843 3-Methyl-4-phenylfurazan CAS No. 10349-09-4

3-Methyl-4-phenylfurazan

Cat. No. B1266843
CAS RN: 10349-09-4
M. Wt: 160.17 g/mol
InChI Key: NJFVZLLKYNGWAE-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylfurazan is a chemical compound with the formula C9H8N2O and a molecular weight of 160.1726 . It is also known by its IUPAC name, which is the same .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-phenylfurazan consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Chemical Properties

  • Nitration of Primary Aminofurazans : The synthesis of N-nitroaminofurazans, including 3-nitramino-4-phenylfurazan, is achieved through the nitration of primary 3-amino-4-R-furazans with aqueous nitric acid. This process is essential for developing various furazan derivatives with potential applications in pharmaceuticals and materials science (Zelenov & Lobanova, 2011).

  • Reactivity and Structural Analysis : Studies on the base-promoted Smiles rearrangement of phenylfurazans, including 3-phenylfuroxan and 4-phenylfuroxan derivatives, reveal insights into their chemical behavior and potential for forming novel compounds (Boschi et al., 2001).

Pharmaceutical Applications

  • Anticonvulsant Activity : Some furazan derivatives, such as 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole, exhibit anticonvulsant properties. This highlights the potential of furazan compounds in the development of new anticonvulsant drugs (Küçükgüzel et al., 2004).

  • Antimicrobial and Antituberculosis Agents : 1,2,3-Triazole derivatives, including furazan compounds, show significant in vitro antimicrobial activity against Mycobacterium tuberculosis, indicating their potential use in treating mycobacterial infections (Boechat et al., 2011).

  • Antineoplastic Potential : Bis[(carbamoyloxy)methyl] derivatives of furans and furazans are synthesized and evaluated for their antineoplastic properties, although the results indicate no significant activity against specific leukemia types (Anderson & Jones, 1984).

Material Science and Corrosion Inhibition

  • Adsorption and Corrosion Protection : The study of 4H-1,2,4-triazole derivatives, including furazan compounds, demonstrates their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant in industrial settings for material protection (Bentiss et al., 2007).

properties

IUPAC Name

3-methyl-4-phenyl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-9(11-12-10-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFVZLLKYNGWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145875
Record name 3-Methyl-4-phenylfurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-phenylfurazan

CAS RN

10349-09-4
Record name 3-Methyl-4-phenylfurazan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-phenylfurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-phenyl-1,2,5-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FB Mallory, A Cammarata - Journal of the American Chemical …, 1966 - ACS Publications
… of this mixture and purification of the individual isomers by several recrystallizationsfrom 95 % ethanol according to a previously described procedure6 gave 3-methyl-4-phenylfurazan …
Number of citations: 83 pubs.acs.org
R Calvino, A Gasco, A Leo - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
The partition coefficients of a series of furazan and furoxan derivatives have been measured and analysed by means of the CLOGP algorithm. The fnon and fnon(O) fragmental …
Number of citations: 19 pubs.rsc.org
WR Mitchell, RM Paton - ARKIVOC: Online Journal of …, 2009 - search.ebscohost.com
… C, 76.8; H, 5.7; N, 11.2% 3-Methyl-4-phenylfurazan (26). This compound was prepared from … above for compound 21, afforded 3-methyl-4-phenylfurazan 26, which was purified by …
Number of citations: 0 search.ebscohost.com
AB Sheremetev, NN Makhova, W Friedrichsen - 2001 - Elsevier
… 4-Phenylfurazan-3-carboxylic acid was synthesized by oxidation of 3-methyl4-phenylfurazan (82CHE21, 82KGS27). In the course of the nitrosation of benzisoxazole 70, …
Number of citations: 192 www.sciencedirect.com
R Calvino, B Ferrarotti, A Gasco… - Journal of heterocyclic …, 1983 - Wiley Online Library
The preparation of some nitrophenyl derivatives of the furazan and furoxan ring systems is reported. The results of an antimicrobial screening on these compounds are also briefly …
Number of citations: 10 onlinelibrary.wiley.com

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